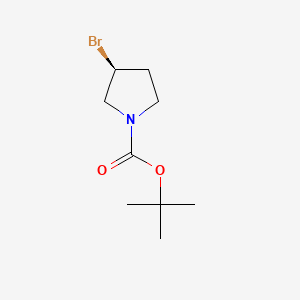
(S)-tert-Butyl 3-bromopyrrolidine-1-carboxylate
Descripción general
Descripción
(S)-tert-Butyl 3-bromopyrrolidine-1-carboxylate is a chemical compound with the molecular formula C9H16BrNO2 and a molecular weight of 250.14 g/mol . It is commonly used as a building block in organic synthesis and has applications in various fields of scientific research.
Aplicaciones Científicas De Investigación
(S)-tert-Butyl 3-bromopyrrolidine-1-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of biological pathways and enzyme mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
Target of Action
Pyrrolidine derivatives are known to be involved in a wide range of biological activities .
Mode of Action
Tert-butyl esters are known to undergo reactions with α,α-dichlorodiphenylmethane as the chlorinating agent and sncl2 as a catalyst to generate acid chloride intermediates in situ . These intermediates can then react with a variety of alcohols and amines to afford the corresponding esters and amides .
Biochemical Pathways
It’s worth noting that pyrrolidine derivatives are often used as building blocks in organic synthesis and can be involved in a variety of biochemical pathways .
Pharmacokinetics
It’s known that tert-butyl esters are resistant to hydrolysis in the gastrointestinal (gi) tract, likely due to the action of the carboxylesterase enzyme ces1 .
Result of Action
The compound’s ability to generate acid chloride intermediates in situ and subsequently react with alcohols and amines suggests that it may play a role in the synthesis of various esters and amides .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (S)-tert-Butyl 3-bromopyrrolidine-1-carboxylate. For instance, the compound’s resistance to hydrolysis in the GI tract suggests that it may be stable under certain physiological conditions . Additionally, the compound’s reactivity may be influenced by the presence of other substances, such as α,α-dichlorodiphenylmethane and SnCl2 .
Análisis Bioquímico
Biochemical Properties
(S)-tert-Butyl 3-bromopyrrolidine-1-carboxylate plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with enzymes, proteins, and other biomolecules, facilitating the formation of complex structures. The compound is known to interact with enzymes such as esterases and proteases, which catalyze the hydrolysis of ester and peptide bonds, respectively. These interactions are crucial for the compound’s role in biochemical synthesis and modification processes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to affect the expression of genes involved in cell proliferation and apoptosis, thereby impacting cell growth and survival. Additionally, it can alter metabolic pathways, leading to changes in cellular energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound binds to the active sites of enzymes, altering their activity and, consequently, the biochemical pathways they regulate. This binding can lead to changes in gene expression, further influencing cellular functions and processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions but may degrade over time when exposed to light or heat. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in cell growth and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved metabolic function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can influence metabolic flux and metabolite levels, leading to changes in cellular energy production and utilization. It has been shown to interact with enzymes involved in the synthesis and degradation of biomolecules, thereby affecting overall metabolic balance .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in particular cellular compartments. The transport and distribution of the compound are essential for its biochemical activity and effectiveness in various applications .
Subcellular Localization
The subcellular localization of this compound is a critical factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for the compound’s role in biochemical reactions and cellular processes, as it ensures that the compound interacts with the appropriate biomolecules and enzymes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 3-bromopyrrolidine-1-carboxylate typically involves the bromination of pyrrolidine derivatives. One common method involves the reaction of pyrrolidine with bromine in the presence of a suitable solvent and catalyst . The reaction conditions, such as temperature and reaction time, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(S)-tert-Butyl 3-bromopyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles such as amines, alcohols, and thiols. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the specific reaction being performed .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, nucleophilic substitution reactions can yield various substituted pyrrolidine derivatives .
Comparación Con Compuestos Similares
Similar Compounds
1-Boc-3-bromopyrrolidine: This compound is similar in structure and has similar applications in organic synthesis.
tert-Butyl 3-bromopiperidine-1-carboxylate: Another similar compound used in chemical research.
Uniqueness
(S)-tert-Butyl 3-bromopyrrolidine-1-carboxylate is unique due to its specific stereochemistry and the presence of the tert-butyl group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable in the synthesis of chiral compounds and in the study of stereoselective reactions .
Propiedades
IUPAC Name |
tert-butyl (3S)-3-bromopyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16BrNO2/c1-9(2,3)13-8(12)11-5-4-7(10)6-11/h7H,4-6H2,1-3H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJTKPXFJOXKUEY-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40653094 | |
| Record name | tert-Butyl (3S)-3-bromopyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40653094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
569660-89-5 | |
| Record name | tert-Butyl (3S)-3-bromopyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40653094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-tert-butyl 3-bromopyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Benzylimidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B1372576.png)

![2-{[4-(3-Methylphenyl)piperazin-1-yl]sulfonyl}acetic acid](/img/structure/B1372578.png)

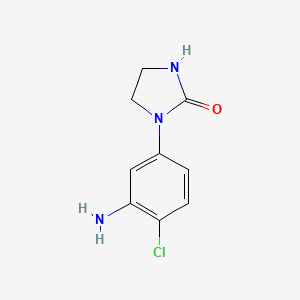
![Tert-butyl 4-{4-[(methylamino)methyl]pyridin-2-yl}piperazine-1-carboxylate](/img/structure/B1372586.png)
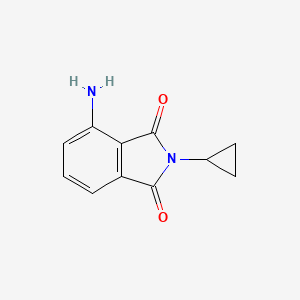
![5-[(5-Carbamothioylthiophen-2-yl)sulfanyl]thiophene-2-carbothioamide](/img/structure/B1372588.png)
![1,3,5-trimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1372589.png)
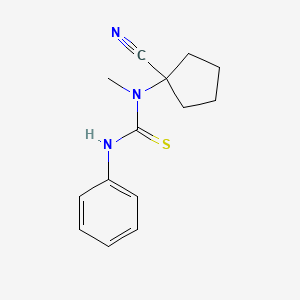
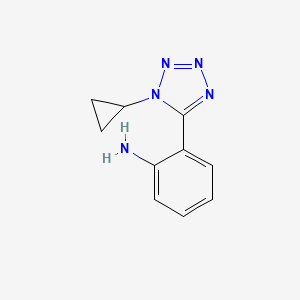
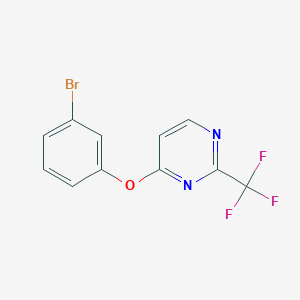
![3-{[(2-Fluorophenyl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid](/img/structure/B1372596.png)
